Yield in Metal-Free [3+2] Decarbonylative Annulation: 2,2-Diethylpent-4-enal vs. 2-Ethyl-2-methylpent-4-enal and 2,2-Diethylhex-4-enal
In the metal-free oxidative decarbonylative [3+2] annulation with phenylacetylene (TBHP, PhCl, 100 °C, 12 h, Ar), 2,2-diethylpent-4-enal (substrate 2b) delivered cyclopentene product 3ab in 58% isolated yield. Under identical conditions, the structurally analogous 2-ethyl-2-methylpent-4-enal (2c) gave 65% yield (product 3ac, d.r. = 1:1), while 2,2-diethylhex-4-enal (2d) gave 51% (product 3ad) [1]. These data establish that the 2,2-diethyl substitution pattern on the pent-4-enal scaffold occupies a distinct position within the structure–activity landscape of tertiary γ,δ-unsaturated aldehydes for this synthetically valuable transformation.
| Evidence Dimension | Isolated yield in metal-free [3+2] decarbonylative annulation with phenylacetylene |
|---|---|
| Target Compound Data | 58% (product 3ab from 2,2-diethylpent-4-enal 2b + phenylacetylene 1a) |
| Comparator Or Baseline | 2-Ethyl-2-methylpent-4-enal (2c): 65% (3ac); 2,2-Diethylhex-4-enal (2d): 51% (3ad); Secondary aldehyde (2f): trace; 2,2-Dimethylhex-5-enal (2g): trace |
| Quantified Difference | 7% lower than 2-ethyl-2-methyl analog; 7% higher than chain-extended 2,2-diethylhex-4-enal analog; 58% absolute advantage over secondary aldehydes (trace) |
| Conditions | TBHP (5 M in decane, 3 equiv), PhCl (2 mL), 100 °C, argon, 12 h; aldehyde (2 equiv), alkyne (0.2 mmol) |
Why This Matters
The 58% yield defines the compound's productive window in a metal-free cyclopentene construction method, enabling rational selection among competing α,α-disubstituted pent-4-enals where even a one-carbon chain-length change alters the yield by ≥7 absolute percentage points.
- [1] Zou, H.-X.; Li, Y.; Yang, X.-H.; Xiang, J.; Li, J.-H. Metal-Free Oxidative Decarbonylative [3+2] Annulation of Terminal Alkynes with Tertiary Alkyl Aldehydes toward Cyclopentenes. J. Org. Chem. 2018, 83 (15), 8581–8588 (Table 2, compounds 2b–2g, 3ab–3ag). DOI: 10.1021/acs.joc.8b01130. View Source
